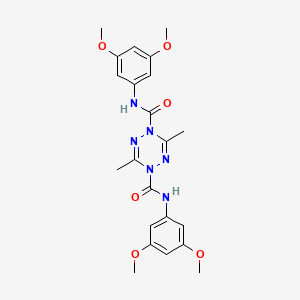
4-Nitro-1h-indole-2-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1h-indole-2-carboxylic acid amide is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1h-indole-2-carboxylic acid amide typically involves the nitration of indole followed by the introduction of the carboxylic acid amide group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid amide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes. Catalysts and optimized reaction conditions are often employed to increase yield and reduce by-products .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Amino-1h-indole-2-carboxylic acid amide.
Substitution: Halogenated indole derivatives
Aplicaciones Científicas De Investigación
4-Nitro-1h-indole-2-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-Nitro-1h-indole-2-carboxylic acid amide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-Nitro-1h-indole-3-carboxylic acid amide
- 4-Nitro-1h-indole-2-carboxylic acid
- 4-Amino-1h-indole-2-carboxylic acid amide
Comparison: 4-Nitro-1h-indole-2-carboxylic acid amide is unique due to the specific positioning of the nitro and carboxylic acid amide groups, which influence its chemical reactivity and biological activity. Compared to 4-Nitro-1h-indole-3-carboxylic acid amide, the 2-position carboxylic acid amide group may result in different enzyme inhibition profiles and receptor interactions. The presence of the nitro group distinguishes it from amino derivatives, which have different redox properties and biological activities .
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
4-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)7-4-5-6(11-7)2-1-3-8(5)12(14)15/h1-4,11H,(H2,10,13) |
Clave InChI |
AKZHSEGCFVRYDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N2)C(=O)N)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


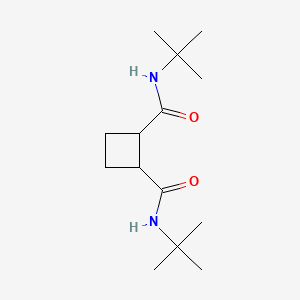
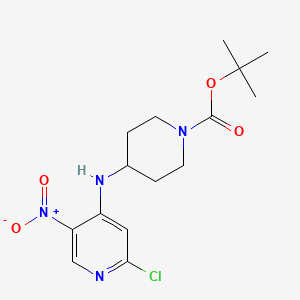
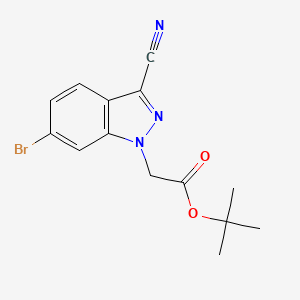
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
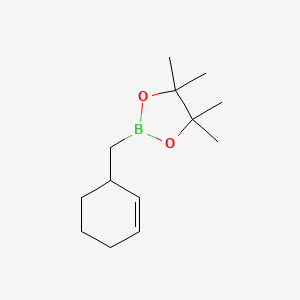
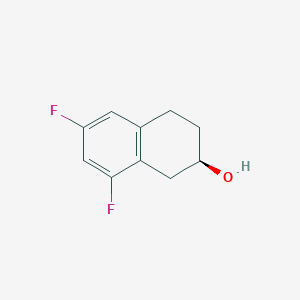


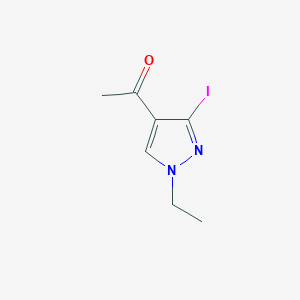

![6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13941598.png)
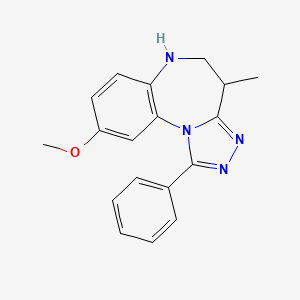
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
